S 18986 is a synthetic compound classified as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors. [, ] These receptors play a crucial role in synaptic plasticity, a key process in learning and memory. [] S 18986's ability to enhance AMPA receptor activity makes it a valuable tool for investigating the role of these receptors in various neurological processes and exploring its potential as a therapeutic target for cognitive disorders. [, ]
S 18986 was developed through research aimed at identifying compounds that could enhance cognitive functions by targeting glutamate receptors. The compound has been studied extensively in various experimental models, particularly in the context of its effects on memory and learning processes in both young and aged rodents.
S 18986 belongs to the class of benzothiadiazine derivatives. These compounds are known for their ability to modulate neurotransmitter receptors, specifically the AMPA receptors, which are vital for fast excitatory synaptic transmission in the brain.
The synthesis of S 18986 involves several steps, typically starting from simpler organic compounds. The synthesis process has been optimized to enhance yield and purity. Key methods include:
The synthesis may involve the use of various reagents such as phosphorous oxychloride or sulfuric acid to facilitate reactions. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
S 18986 is characterized by a complex molecular structure that includes a benzothiadiazine core. The specific arrangement of atoms within this structure is critical for its interaction with AMPA receptors.
S 18986 undergoes various chemical reactions that can modify its structure and potentially alter its pharmacological profile. Key reactions include:
The stability of S 18986 under physiological conditions is an important consideration for its application as a therapeutic agent. Studies have shown that it maintains structural integrity under various pH levels and temperatures typical of biological environments.
S 18986 enhances synaptic transmission by binding to allosteric sites on AMPA receptors, thereby increasing their responsiveness to glutamate. This action leads to:
Experimental studies indicate that S 18986 significantly improves cognitive performance in behavioral tests assessing working memory and spatial navigation in rodent models.
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
S 18986 has potential applications in:
The quest for cognitive enhancers and neuroprotective agents led to significant interest in α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate fast excitatory neurotransmission and underpin synaptic plasticity. Early AMPA receptor modulators, such as the benzothiadiazine derivative cyclothiazide, were initially investigated for diuretic applications but revealed unexpected properties: they reduced receptor desensitization and enhanced synaptic transmission [1] [6]. This discovery catalyzed a shift toward neuroscience applications, aiming to leverage AMPA potentiation for cognitive disorders. By the late 1990s, researchers sought compounds with improved brain penetrance and selectivity, culminating in the development of S 18986 by Servier Laboratories. Unlike nonselective predecessors, S 18986 emerged as a selective positive allosteric modulator (PAM) with robust oral activity and minimal off-target effects [1] [4]. Its optimization focused on amplifying long-term potentiation (LTP)—a synaptic correlate of memory—while avoiding the pro-excitotoxic risks associated with excessive calcium influx [5].
Table 1: Evolution of Key AMPA Receptor Modulators
Compound | Chemical Class | Primary Discovery Era | Key Limitation | Advancement in S 18986 |
---|---|---|---|---|
Cyclothiazide | Benzothiadiazine | 1960s | Diuretic action; poor CNS selectivity | High CNS penetrance; no diuretic effect |
Aniracetam | Racetam | 1970s | Weak potency; short half-life | Enhanced binding affinity and stability |
S 18986 | Benzothiadiazine derivative | 2000s | None significant in class | Stereoselective activity; BDNF induction |
S 18986, chemically designated as (S)-2,3-dihydro-[3,4]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide, belongs to a structurally refined subclass of benzothiadiazines. Its core consists of a bicyclic system featuring a benzene ring fused to a thiadiazine dioxide heterocycle, with a critical cyclopentano group appended at the 3,4-positions [4] [7]. This modification confers stereoselectivity, where the (S)-enantiomer exhibits superior AMPA receptor affinity compared to the (R)-form [7]. The molecule’s sulfone group (=SO₂) is essential for allosteric modulation, forming hydrogen bonds with residues in the AMPA receptor’s ligand-binding domain (LBD) to stabilize the active conformation [6] [10]. Functionally, S 18986 enhances ion flux through AMPA receptors by attenuating desensitization—a process where prolonged glutamate exposure closes the ion channel. Unlike direct agonists, S 18986 acts allosterically, binding distal to the glutamate site to slow deactivation kinetics without over-activating receptors [1] [5]. This mechanism preserves physiological signaling patterns while amplifying synaptic strength.
Table 2: Structural Features of S 18986 vs. Classical Benzothiadiazines
Structural Element | Classical Benzothiadiazines (e.g., Hydrochlorothiazide) | S 18986 | Functional Implication |
---|---|---|---|
Core Ring System | Dihydropyridinone or quinazolinone | Benzothiadiazine-1,1-dioxide | Enables AMPA receptor binding |
C3 Substituent | Chlorophenyl or alkyl groups | Cyclopentano ring (S-configuration) | Confers stereoselectivity and CNS penetration |
Sulfonamide Group | -SO₂NH₂ (diuretic activity) | -SO₂- (fused cyclic sulfone) | Eliminates diuretic effect; enhances stability |
Molecular Weight | ~300–400 g/mol | 224.28 g/mol | Optimizes blood-brain barrier crossing |
AMPA receptors are compelling therapeutic targets due to their pivotal role in synaptic plasticity—the ability of synapses to strengthen or weaken in response to activity, which underlies learning and memory. These receptors facilitate rapid sodium influx, depolarizing neurons to relieve magnesium blockade of NMDA receptors and triggering calcium-dependent signaling cascades essential for long-term potentiation (LTP) [5] [8]. In aging and neurodegenerative diseases like Alzheimer’s, reduced AMPA receptor density and impaired LTP correlate with cognitive decline [1] [9]. S 18986 addresses this by amplifying endogenous glutamate signaling without inducing excitotoxicity, primarily by modulating receptors containing GluA2 subunits, which limit calcium permeability [5]. Preclinically, S 18986 enhances brain-derived neurotrophic factor (BDNF) synthesis—a neurotrophin critical for neuronal survival and plasticity. In neonatal excitotoxicity models, S 18986’s neuroprotection was abolished by BDNF-neutralizing antibodies, confirming BDNF as a downstream effector [8] [9]. Additionally, S 18986 augments acetylcholine and noradrenaline release in the hippocampus and cortex, neurotransmitters vital for attention and memory consolidation [4] [7]. This multimodal enhancement of neurotrophic and neurotransmitter systems underpins its efficacy in models of age-related memory impairment, where it preferentially improved episodic and spatial memory in middle-aged over aged rodents [1] [7].
Table 3: AMPA Receptor Physiology and S 18986’s Mechanisms
Physiological Process | Role of AMPA Receptors | S 18986’s Action | Functional Outcome |
---|---|---|---|
Synaptic Transmission | Mediate fast excitatory currents | Slows receptor desensitization | Prolonged depolarization; enhanced signal transduction |
Long-Term Potentiation (LTP) | Initiate postsynaptic depolarization for NMDA activation | Increases LTP induction/maintenance | Strengthened synaptic connections |
BDNF Expression | Regulated by calcium influx via AMPAR | Upregulates BDNF mRNA and protein | Neuroprotection; synaptogenesis |
Neurotransmitter Release | Modulate excitatory drive to neuromodulatory nuclei | Boosts cortical acetylcholine release | Improved attention and memory encoding |
Table 4: Preclinical Evidence for Cognitive and Neuroprotective Effects
Disease Model | Species | Key Findings | Proposed Mechanism |
---|---|---|---|
Age-related memory decline | Middle-aged mice | Reversed object recognition deficits; enhanced spatial memory (Morris water maze) | AMPA-mediated LTP enhancement; BDNF upregulation |
Neonatal excitotoxicity | Mouse pups | Reduced cortical gray/white matter lesions induced by ibotenate | ERK/PI3K-dependent BDNF synthesis |
Cholinergic deficit | Rats | Increased hippocampal acetylcholine efflux | Potentiated glutamate-NMDA-cholinergic circuitry |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7